molecular formula C15H24BNO2 B13643235 1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole

1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole

Cat. No.: B13643235
M. Wt: 261.17 g/mol
InChI Key: SYFJTKHTTZHJHD-CMDGGOBGSA-N
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Description

1,2,5-Trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with methyl groups and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyrrole in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the ethenyl group to an ethyl group.

    Substitution: The compound can undergo electrophilic substitution reactions, where the methyl groups or the pyrrole ring can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: Pyrrole oxides

    Reduction: Ethyl-substituted pyrrole

    Substitution: Halogenated or nitrated pyrrole derivatives

Scientific Research Applications

1,2,5-Trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can act as a Lewis acid, facilitating reactions with nucleophiles. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 1,2,4,5-Tetramethylimidazole

Uniqueness

1,2,5-Trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole is unique due to its combination of a pyrrole ring with a dioxaborolane moiety. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds. The presence of multiple methyl groups and the ethenyl linkage further enhance its versatility in various applications.

Properties

Molecular Formula

C15H24BNO2

Molecular Weight

261.17 g/mol

IUPAC Name

1,2,5-trimethyl-3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrole

InChI

InChI=1S/C15H24BNO2/c1-11-10-13(12(2)17(11)7)8-9-16-18-14(3,4)15(5,6)19-16/h8-10H,1-7H3/b9-8+

InChI Key

SYFJTKHTTZHJHD-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(N(C(=C2)C)C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(N(C(=C2)C)C)C

Origin of Product

United States

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